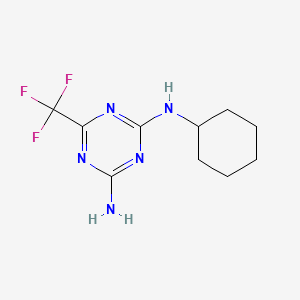

s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- is a derivative of the 1,3,5-triazine family, known for its unique chemical structure and significant applications in various fields. The compound features a trifluoromethyl group, an amino group, and a cyclohexylamino group attached to the triazine ring, making it a versatile molecule in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines. The reaction proceeds through the following steps:

Step 1: Cyanuric chloride is reacted with ammonia to introduce the amino group at the 2-position.

Step 2: The intermediate product is then reacted with cyclohexylamine to introduce the cyclohexylamino group at the 4-position.

Step 3: Finally, the trifluoromethyl group is introduced at the 6-position using a suitable trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo further substitution reactions at the remaining positions on the triazine ring.

Oxidation and Reduction: The amino and cyclohexylamino groups can be oxidized or reduced under specific conditions.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted triazines, imines, and other nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.

Mechanism of Action

The mechanism of action of s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Hexamethylmelamine: Known for its antitumor properties.

2-amino-4-morpholino-s-triazine: Used clinically to treat various cancers.

Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.

Uniqueness

s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug design and industrial applications.

Biological Activity

s-Triazines are a class of heterocyclic compounds that have gained attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. The compound s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- is notable for its potential therapeutic applications, especially in cancer treatment. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and safety profiles based on recent studies.

Chemical Structure and Properties

The chemical formula for s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- is C9H12F3N5. Its structure consists of a triazine ring substituted with an amino group and a trifluoromethyl group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various s-triazine derivatives, including the compound . Research indicates that these derivatives can selectively inhibit the proliferation of cancer cells while exhibiting minimal toxicity to normal cells.

-

Mechanism of Action :

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in tumorigenesis, such as PI3K and mTOR pathways, which are crucial for cancer cell growth and survival .

- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins .

- Selectivity :

Safety Profile

The safety profile of s-Triazine derivatives is an important consideration in their development as therapeutic agents. Studies indicate that while these compounds exhibit potent anticancer activity, they do not significantly inhibit normal fibroblast cell growth at concentrations that affect cancer cells . This selectivity suggests a favorable therapeutic window.

Case Study 1: Antileukemic Activity

A study focused on a series of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines found that several compounds exhibited strong antiproliferative effects against Jurkat T cells (a model for leukemia). The most active compounds halted cell proliferation nearly completely at screening concentrations .

Case Study 2: Dual Action Against Cancer

Another investigation reported that specific derivatives not only inhibited cancer cell proliferation but also showed dual inhibitory effects on both PI3K and mTOR pathways, indicating potential for combination therapy strategies in oncology .

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 0.20 | PI3K/mTOR inhibition |

| Compound B | MCF-7 | 1.25 | Apoptosis induction |

| Compound C | HeLa | 1.03 | Enzyme inhibition |

| Compound D | Jurkat T | Not specified | Antiproliferative activity |

Properties

CAS No. |

788-01-2 |

|---|---|

Molecular Formula |

C10H14F3N5 |

Molecular Weight |

261.25 g/mol |

IUPAC Name |

2-N-cyclohexyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C10H14F3N5/c11-10(12,13)7-16-8(14)18-9(17-7)15-6-4-2-1-3-5-6/h6H,1-5H2,(H3,14,15,16,17,18) |

InChI Key |

UUXCYVRANZSYQU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC(=N2)N)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.